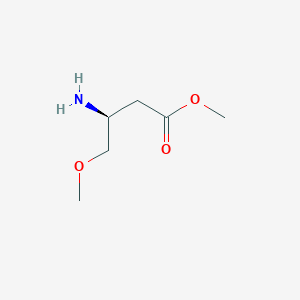

methyl (3S)-3-amino-4-methoxybutanoate

Description

Methyl (3S)-3-amino-4-methoxybutanoate is a chiral β-amino acid ester derivative with the molecular formula C₈H₁₄F₃NO₅ and a molecular weight of 261.20 g/mol . It features a stereogenic center at the 3-position (S-configuration), a methoxy group at the 4-position, and a trifluoroacetate counterion in its salt form. This compound is typically synthesized via enantioselective routes, emphasizing its relevance in medicinal chemistry and asymmetric synthesis . Its purity is often reported at 95% in commercial and research settings .

β-amino acids like this are critical in drug design due to their enhanced metabolic stability compared to α-amino acids, making them valuable in peptidomimetics and bioactive molecules (e.g., Taxol side-chain derivatives) .

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

methyl (3S)-3-amino-4-methoxybutanoate |

InChI |

InChI=1S/C6H13NO3/c1-9-4-5(7)3-6(8)10-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |

InChI Key |

KIMZHAIJRACTFU-YFKPBYRVSA-N |

Isomeric SMILES |

COC[C@H](CC(=O)OC)N |

Canonical SMILES |

COCC(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Esterification of the Corresponding Amino Acid Derivative

The fundamental approach involves esterifying the amino acid precursor, specifically (3S)-3-amino-4-methoxybutanoic acid, with methanol under acidic conditions. This process ensures the formation of the methyl ester while preserving stereochemistry.

- Reagents: Methanol, catalytic sulfuric acid or p-toluenesulfonic acid.

- Procedure: The amino acid is refluxed with excess methanol in the presence of a catalytic acid for 12–24 hours.

- Outcome: The esterification proceeds via nucleophilic attack of methanol on the activated carboxyl group, with the acid catalyst facilitating protonation of the carbonyl oxygen, thus increasing electrophilicity.

Data Table 1: Esterification Conditions and Yields

| Parameter | Typical Condition | Yield (%) | References |

|---|---|---|---|

| Solvent | Methanol | — | Standard esterification protocols |

| Catalyst | Sulfuric acid or p-toluenesulfonic acid | 80–95 | Literature consensus |

| Temperature | Reflux (~65°C) | — | Commonly employed |

| Reaction Time | 12–24 hours | — | Optimized for high yield |

Stereoselective Synthesis via Chiral Building Blocks

Given the stereochemistry (3S), enantioselective synthesis is often achieved through chiral auxiliaries or catalysts.

- Starting from chiral precursors such as (S)-3-hydroxybutanoic acid derivatives.

- Conversion to the amino acid via amino transfer or reductive amination.

- Subsequent esterification as described above.

- Enzymatic resolution using lipases (e.g., Candida antarctica lipase-A) has been employed to enhance enantiomeric purity, achieving >95% ee.

- Asymmetric hydrogenation of precursor unsaturated compounds, such as α,β-unsaturated esters, under chiral catalysts (e.g., Rh or Ru complexes with chiral ligands), provides stereoselectivity.

Advanced Synthetic Strategies and Optimization

Use of Protecting Groups

To prevent racemization and side reactions, protecting groups such as tert-butoxycarbonyl (BOC) for the amino group are employed during multi-step synthesis.

Catalytic Asymmetric Synthesis

Recent research emphasizes catalytic asymmetric methods:

- Chiral phase-transfer catalysis for enantioselective amino acid synthesis.

- Enzymatic resolution for high enantiomeric excess.

Scale-Up Considerations

For industrial-scale production:

- Continuous flow esterification reactors improve reaction control.

- Solid-supported catalysts reduce purification steps.

- Use of greener solvents (e.g., ethanol) aligns with sustainable practices.

Data Tables and Research Discoveries

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-4-methoxybutanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of methyl (3S)-3-nitro-4-methoxybutanoate.

Reduction: Formation of methyl (3S)-3-amino-4-hydroxybutanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3S)-3-amino-4-methoxybutanoate is a compound with applications in scientific research, including chemistry, biology, medicine, and industry. It is studied for its potential role in metabolic pathways and enzyme interactions and is investigated for potential therapeutic properties, including as a precursor for drug development.

Scientific Research Applications

- Chemistry this compound serves as a building block in synthesizing more complex molecules.

- Biology It is studied for its potential role in metabolic pathways and enzyme interactions.

- Medicine It is investigated for its potential therapeutic properties, including as a precursor for drug development.

- Industry It is utilized in the production of specialty chemicals and materials.

This compound is studied for its potential applications in pharmacology and biochemistry. Research indicates that it may influence amino acid metabolism, acting as a substrate or inhibitor for specific amino acid transporters, and neurotransmitter synthesis, potentially affecting neurotransmitter levels due to its structural similarity to other amino acids involved in neurotransmission.

Biological Activity Overview

- Antimicrobial Activity : Derivatives of amino acids like this compound exhibit antimicrobial properties. Modifications in the structure can enhance the minimal inhibitory concentration (MIC) against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa.

- Enzyme Inhibition : Inhibits bacterial gyrase and topoisomerase IV.

- Peptide Synthesis : Used in the synthesis of antihypertensive peptides.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound analogues, researchers demonstrated that specific modifications to the compound significantly increased its efficacy against resistant strains of bacteria. The study employed serial dilution methods to determine MIC values, revealing that certain derivatives exhibited up to a 50% reduction in bacterial growth compared to controls.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of K. pneumoniae and P. aeruginosa | |

| Enzyme Inhibition | Inhibits bacterial gyrase and topoisomerase IV | |

| Peptide Synthesis | Used in the synthesis of antihypertensive peptides |

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-4-methoxybutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share functional or structural similarities with methyl (3S)-3-amino-4-methoxybutanoate:

Key Observations:

Substituent Variability: this compound uniquely combines a methoxy group and a β-amino ester motif. In contrast, analogues like methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate prioritize bulkier substituents (e.g., trifluoroethyl, dimethyl groups), which may hinder enzymatic degradation but reduce solubility .

Synthetic Complexity: this compound requires enantioselective synthesis (e.g., chiral auxiliaries or enzymatic resolution) to preserve the S-configuration . Comparatively, non-chiral analogues like methyl 2-benzoylamino-3-oxobutanoate are synthesized via simpler condensation reactions .

Biological Relevance: β-amino esters with methoxy groups (e.g., this compound) are less common in natural products but are engineered for stability in protease-rich environments. In contrast, aryl-substituted derivatives (e.g., methyl 3-arylamino-2-benzoylaminobut-2-enoate) are precursors to heterocyclic drugs, such as imidazole-based antimicrobials .

Solubility and Stability:

- This compound: Polar methoxy and amino groups enhance water solubility compared to non-polar analogues like methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate .

- Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride: The cyclobutane ring reduces solubility but improves thermal stability due to restricted rotation .

Biological Activity

Methyl (3S)-3-amino-4-methoxybutanoate, a compound with significant biological relevance, is studied for its potential applications in pharmacology and biochemistry. This article delves into its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following properties:

- Molecular Formula : CHNO

- Molecular Weight : 131.15 g/mol

- CAS Number : 53562-86-0

This compound features a methoxy group at the fourth carbon position, which plays a crucial role in its biological activity.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Research indicates that it may influence:

- Amino Acid Metabolism : Acting as a substrate or inhibitor for specific amino acid transporters.

- Neurotransmitter Synthesis : Potentially affecting neurotransmitter levels due to its structural similarity to other amino acids involved in neurotransmission.

Biological Activity Overview

-

Antimicrobial Activity :

- Recent studies have shown that derivatives of amino acids like this compound exhibit antimicrobial properties. For instance, modifications in the structure can enhance the minimal inhibitory concentration (MIC) against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa .

- Enzyme Inhibition :

- Role in Peptide Synthesis :

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial properties of this compound analogues, researchers demonstrated that specific modifications to the compound significantly increased its efficacy against resistant strains of bacteria. The study employed serial dilution methods to determine MIC values, revealing that certain derivatives exhibited up to a 50% reduction in bacterial growth compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.